molecular formula C8H15ClF3NO2 B2615822 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride CAS No. 2230802-79-4

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride

Cat. No.: B2615822
CAS No.: 2230802-79-4
M. Wt: 249.66
InChI Key: RSXWVNJDDNYATL-UHFFFAOYSA-N
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Description

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride is a fluorinated amino acid derivative characterized by a propanoic acid backbone substituted with a 5,5,5-trifluoropentylamine group and a hydrochloride counterion. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and biochemical applications. The compound’s structure combines the hydrogen-bonding capacity of the carboxylic acid group with the electron-withdrawing effects of fluorine, which may influence receptor binding or enzymatic interactions.

Properties

IUPAC Name

3-(5,5,5-trifluoropentylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2.ClH/c9-8(10,11)4-1-2-5-12-6-3-7(13)14;/h12H,1-6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXWVNJDDNYATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCC(=O)O)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride typically involves the reaction of 5,5,5-trifluoropentylamine with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the bromopropanoic acid, displacing the bromide ion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoropentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The trifluoropentyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Ronacaleret Hydrochloride

  • Structure: Benzenepropanoic acid derivative with difluoro substituents, a dihydroindenyl group, and a hydroxylated propoxy side chain.
  • Key Features: Molecular formula: C₂₅H₃₁F₂NO₄·HCl (MW: 484.00 g/mol). CAS: 702686-96-2 (free base); 753449-67-1 (hydrochloride). Application: Calcium-sensing receptor antagonist for osteoporosis treatment .
  • Comparison: Unlike 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride, Ronacaleret contains a larger aromatic core (benzene and indene rings) and lacks a trifluoropentyl group. Its pharmacological mechanism targets bone resorption via calcium receptor modulation, whereas the target compound’s smaller, aliphatic structure may favor different biological pathways.

4-(Aminomethyl)-5,5,5-Trifluoropentanoic Acid Hydrochloride

  • Structure: Pentanoic acid backbone with an aminomethyl group and a terminal trifluoromethyl moiety.
  • Key Features: Molecular formula: C₆H₁₀F₃NO₂·HCl (estimated MW: 223.6 g/mol). CAS: Not explicitly provided in evidence. Application: Research reagent in peptide synthesis and fluorinated compound studies .
  • Comparison: The pentanoic acid chain (vs. propanoic acid in the target compound) increases hydrophobicity and may alter pharmacokinetic properties. The aminomethyl group at position 4 (vs. the 3-position in the target compound) could influence stereoelectronic interactions with biological targets.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Primary Application
3-((5,5,5-Trifluoropentyl)amino)propanoic acid HCl C₈H₁₃F₃NO₂·HCl (est.) ~255.6 (est.) 5,5,5-Trifluoropentyl Research (hypothetical)
Ronacaleret Hydrochloride C₂₅H₃₁F₂NO₄·HCl 484.00 4,5-Difluoro (aromatic) Osteoporosis therapy
4-(Aminomethyl)-5,5,5-Trifluoropentanoic acid HCl C₆H₁₀F₃NO₂·HCl (est.) ~223.6 (est.) 5,5,5-Trifluoropentyl Peptide synthesis

Biological Activity

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride is a novel organic compound characterized by a trifluoropentyl group attached to an amino propanoic acid backbone. This compound has gained attention for its potential biological activities and applications in various scientific fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C8_8H15_{15}ClF3_3NO2_2
  • Molecular Weight : 249.66 g/mol
  • CAS Number : 2230802-79-4

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 5,5,5-trifluoropentylamine and 3-bromopropanoic acid under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthetic route can be optimized for industrial production by adjusting reaction conditions such as temperature and solvent choice .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the trifluoropentyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in modulating growth and apoptosis.
  • Neuropharmacological Effects : Its structural similarities to other amino acids may allow it to interact with neurotransmitter receptors, particularly glutamate receptors, which are crucial in neurological processes .

Case Studies and Research Findings

  • Glutamate Receptor Interaction : A study highlighted the potential of compounds with similar structures to bind effectively to glutamate receptors in the central nervous system. This suggests that this compound may also exhibit similar binding affinities .
  • Cell Culture Studies : In vitro studies demonstrated that this compound could influence cell signaling pathways related to inflammation and cell survival, indicating its potential as a therapeutic agent in chronic diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-((4-Hydroxyphenyl)amino)propanoic acid hydrochlorideHydroxyphenyl groupAntioxidant properties
3-((Methyl(pentyl)amino)propanoic acid hydrochlorideMethylpentyl groupNeuroprotective effects

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeObservations
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential modulation of glutamate receptors

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